6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol is a complex organic compound that belongs to the class of triazines, which are nitrogen-containing heterocycles. The compound features a trifluoromethyl group, which contributes to its unique chemical properties, and a hydroxyl group that can participate in various chemical reactions. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in various fields such as agrochemicals and pharmaceuticals.
The compound is classified under triazines and is recognized for its structural uniqueness due to the presence of both trifluoromethyl and hydroxyl groups. It is often synthesized in laboratory settings for research purposes, particularly in studies related to its chemical reactivity and biological activity. The molecular formula of 6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol is CHFNO, with a molecular weight of 356.3 g/mol .
The synthesis of 6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol typically involves several key steps:
These steps require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol features a triazine core with substituents that significantly influence its chemical behavior:
The compound's canonical SMILES representation is CC1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)OC3=CC=C(C=C3)C#N
, indicating its complex structure .
6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol can undergo various chemical reactions:
These reactions are crucial for modifying the compound's structure to explore its potential applications.
The mechanism of action for 6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol involves interactions with specific molecular targets:
This mechanism underlies its potential pharmacological effects.
The physical properties of 6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol include:
Chemical properties include:
6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol has several notable applications:
This compound's versatility makes it an important subject for ongoing research across multiple scientific disciplines.
CAS No.:
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3